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Compound of Interest

Compound Name:
3-Bromo-5-

isoxazolecarboxaldehyde

Cat. No.: B112315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3-Bromo-5-isoxazolecarboxaldehyde. The information presented

herein is crucial for the unambiguous identification, characterization, and quality control of this

compound in research and development settings, particularly within the pharmaceutical and

agrochemical industries. This document details the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized

for their acquisition.

Spectroscopic Data Summary
The structural integrity and purity of 3-Bromo-5-isoxazolecarboxaldehyde can be ascertained

through a combination of spectroscopic techniques. The key data points from ¹H NMR, ¹³C

NMR, FT-IR, and Mass Spectrometry are summarized in the tables below for ease of reference

and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Bromo-5-isoxazolecarboxaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b112315?utm_src=pdf-interest
https://www.benchchem.com/product/b112315?utm_src=pdf-body
https://www.benchchem.com/product/b112315?utm_src=pdf-body
https://www.benchchem.com/product/b112315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.98 s 1H -CHO

7.50 s 1H H-4

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromo-5-isoxazolecarboxaldehyde

Chemical Shift (δ) ppm Assignment

182.5 C=O (aldehyde)

160.1 C-5

135.8 C-3

112.2 C-4

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The characteristic absorption bands for 3-Bromo-5-isoxazolecarboxaldehyde are presented

below.

Table 3: FT-IR Spectroscopic Data for 3-Bromo-5-isoxazolecarboxaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~1710 Strong C=O stretch (aldehyde)

~2850, ~2750 Medium C-H stretch (aldehyde)

~1580 Medium C=N stretch (isoxazole ring)

~1450 Medium C=C stretch (isoxazole ring)

~1100 Strong C-O stretch (isoxazole ring)

~750 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Mass Spectrometry Data for 3-Bromo-5-isoxazolecarboxaldehyde

m/z Interpretation

175/177
[M]⁺ (Molecular ion peak, showing isotopic

pattern for Bromine)

174/176 [M-H]⁺

146/148 [M-CHO]⁺

95 [M-Br]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 ratio.

Experimental Protocols
The following sections outline the generalized experimental methodologies for obtaining the

spectroscopic data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-Bromo-5-isoxazolecarboxaldehyde (approximately 10-20 mg) is prepared in a

suitable deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5

mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
The FT-IR spectrum is typically recorded using a Fourier Transform Infrared

spectrophotometer. A small amount of the solid sample can be analyzed as a KBr (potassium

bromide) pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a

volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The

spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, commonly with an electron

ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the instrument. The compound is ionized, and

the resulting fragments are separated based on their mass-to-charge ratio (m/z). The

characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key

diagnostic feature in the mass spectrum. One source reported mass spectrometry results as

MS m/z 194.00 (M+ H₂O) and 195.97 (M+2), suggesting a potential hydrate or adduct

formation under certain conditions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 3-Bromo-5-isoxazolecarboxaldehyde.
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Caption: Workflow for the spectroscopic characterization of 3-Bromo-5-
isoxazolecarboxaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-
isoxazolecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b112315#spectroscopic-data-for-3-bromo-5-
isoxazolecarboxaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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